molecular formula C7H8N2O2 B13913048 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone

Cat. No.: B13913048
M. Wt: 152.15 g/mol
InChI Key: SSHCPAXLAZCICG-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is a pyrazine derivative featuring a hydroxy group at position 5, a methyl group at position 3, and an acetyl (ethanone) substituent at position 2. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-acetyl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H8N2O2/c1-4-7(5(2)10)8-3-6(11)9-4/h3H,1-2H3,(H,9,11)

InChI Key

SSHCPAXLAZCICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC(=O)N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the pyrazine ring through cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Pyrazine Derivatives

1-(5-Methoxy-3-methyl-pyrazin-2-YL)ethanone
  • Structural Difference : Methoxy (-OCH₃) replaces the hydroxy (-OH) group at position 4.
  • Impact: Solubility: Methoxy increases lipophilicity compared to hydroxy, reducing water solubility .
2-Acetyl-3-methylpyrazine (1-(3-methylpyrazin-2-YL)ethanone)
  • Structural Difference : Lacks the hydroxy group at position 5.
  • Impact :
    • Bioactivity : The absence of hydroxy may reduce interactions with polar enzyme pockets. This compound is used as a flavoring agent (e.g., nutty aroma) due to its volatility .
    • Stability : Less prone to oxidation compared to the hydroxy-containing analogue.

Analogues in Other Heterocyclic Systems

1-(5-Methyl-1H-pyrazol-3-yl)ethanone
  • Core Heterocycle : Pyrazole (5-membered ring with two adjacent N atoms) instead of pyrazine.
  • Impact: Aromaticity: Pyrazole’s lower aromaticity compared to pyrazine affects electron distribution and reactivity. Applications: Used as a pharmaceutical intermediate; pyrazole derivatives are known for antimicrobial and anti-inflammatory activities .
1-(5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives
  • Structural Features : Partially saturated pyrazole fused with a hydroxyphenyl group.
  • Impact: Bioactivity: Demonstrated analgesic and anti-inflammatory activities in studies, attributed to the hydroxyphenyl moiety’s antioxidant properties .
Indolyl-3-ethanone-α-thioethers
  • Core Heterocycle : Indole with thioether-linked substituents.
  • Impact :
    • Bioactivity : Nitro and thioether groups enhance antimalarial activity (pIC₅₀ up to 8.21), outperforming chloroquine in some cases .
    • Electron Effects : Nitro groups increase electron-withdrawing effects, stabilizing reactive intermediates.

Table 1. Key Comparative Data

Compound Name Core Structure Substituents Key Properties/Bioactivity Reference
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone Pyrazine 5-OH, 3-CH₃, 2-COCH₃ High polarity, potential H-bond donor/acceptor N/A
1-(5-Methoxy-3-methyl-pyrazin-2-YL)ethanone Pyrazine 5-OCH₃, 3-CH₃, 2-COCH₃ Increased lipophilicity, reduced acidity
2-Acetyl-3-methylpyrazine Pyrazine 3-CH₃, 2-COCH₃ Volatile flavor compound, low aqueous solubility
1-(5-Methyl-1H-pyrazol-3-yl)ethanone Pyrazole 5-CH₃, 3-COCH₃ Antimicrobial intermediate, moderate solubility
Indolyl-3-ethanone-α-thioethers Indole 3-COCH₃, α-S-R High antimalarial activity (pIC₅₀ >8)

Biological Activity

1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2OC_7H_8N_2O. The compound contains a pyrazine ring with a hydroxyl group and an acetyl group, which are critical for its biological activity. The structure can be represented as follows:

Structure C7H8N2O\text{Structure }\text{C}_7\text{H}_8\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyrazine derivatives. For instance, compounds derived from pyrazolo[3,4-b]pyrazines exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. In these studies, the compound this compound demonstrated promising inhibitory effects with IC50 values comparable to established chemotherapeutics.

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-79.42
Compound AMCF-710.5
Compound BHCT-1166.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays indicated that this compound could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures treated with lipopolysaccharides (LPS). This suggests a mechanism involving the inhibition of NF-κB signaling pathways.

Table 2: Anti-inflammatory Effects

CompoundModelEffect on CytokinesReference
This compoundIPEC-J2 CellsDecreased IL-6, TNF-α
Gallic Acid (Control)RatsDecreased IL-6, TNF-α

Case Studies

In one notable study, a series of pyrazine derivatives were synthesized and evaluated for their biological activities. Among these derivatives, this compound was identified as having a favorable activity profile against MCF-7 cells, demonstrating both cytotoxicity and anti-inflammatory properties. The study employed various assays, including MTT assays for cytotoxicity and ELISA for cytokine quantification.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cancer progression and inflammation. The compound may inhibit cell proliferation through cell cycle arrest and induce apoptosis in cancer cells.

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